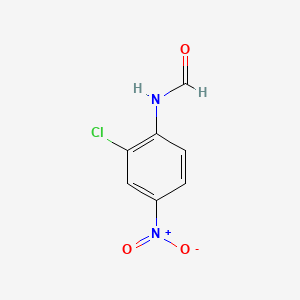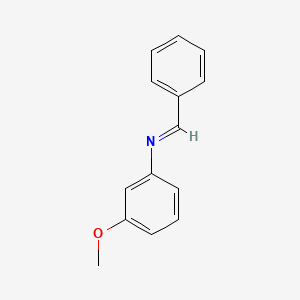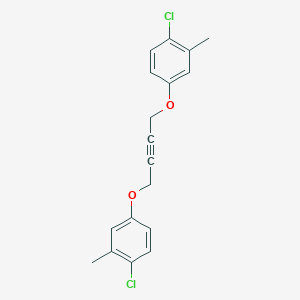
Geranyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranyl laurate is an ester formed from geraniol and lauric acid It is a member of the terpenic esters family, which are known for their aromatic properties and are widely used in the fragrance and flavor industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Geranyl laurate can be synthesized through esterification reactions. One common method involves the use of immobilized lipases, such as Lipozyme TL IM® and Novozym 435®, which catalyze the reaction between geraniol and lauric acid. The reaction typically occurs at 35°C with a 1:1 molar ratio of acid to alcohol. The use of organic solvents like hexane or isooctane can significantly increase the yield, reaching up to 99% .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of silica gel as an esterification catalyst. The reaction is conducted under reflux using a Dean-Stark trap to remove water and drive the reaction to completion. The product is then purified using column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Geranyl laurate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into geraniol and lauric acid.
Common Reagents and Conditions:
Esterification: Catalyzed by lipases or silica gel, typically at temperatures around 35°C.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound back into its constituent alcohol and acid.
Major Products:
Esterification: this compound.
Hydrolysis: Geraniol and lauric acid.
Aplicaciones Científicas De Investigación
Geranyl laurate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer properties, particularly in colorectal cancer cells.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of geranyl laurate, particularly in its anticancer applications, involves the induction of oxidative stress and apoptosis in cancer cells. It affects the mitochondrial membrane potential, leading to cell death. This compound can modulate the expression of various genes involved in apoptosis, such as BCl2, PARP, Caspase 3, and Caspase 9 .
Comparación Con Compuestos Similares
Geranyl laurate is similar to other terpenic esters like geranyl acetate and geranyl isovalerate. it is unique due to its specific combination of geraniol and lauric acid, which imparts distinct chemical and biological properties. Similar compounds include:
Geranyl acetate: Known for its use in fragrances and flavors.
Geranyl isovalerate: Exhibits anticancer properties similar to this compound.
Propiedades
Fórmula molecular |
C22H40O2 |
|---|---|
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienyl] dodecanoate |
InChI |
InChI=1S/C22H40O2/c1-5-6-7-8-9-10-11-12-13-17-22(23)24-19-18-21(4)16-14-15-20(2)3/h15,18H,5-14,16-17,19H2,1-4H3/b21-18+ |
Clave InChI |
LNEUQAMNTXRCPI-DYTRJAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)




![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)






